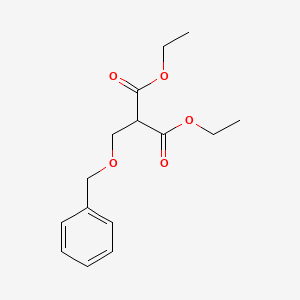

Diethyl 2-((benzyloxy)methyl)malonate

Description

Structural Context within Malonate Esters and Benzyl (B1604629) Ethers

The structure of Diethyl 2-((benzyloxy)methyl)malonate, with the chemical formula C15H20O5, is best understood by examining its two primary components. nih.gov The core of the molecule is derived from diethyl malonate, a diethyl ester of malonic acid. patsnap.com A key feature of malonate esters is the methylene (B1212753) group (-CH2-) positioned between two carbonyl groups of the esters. This positioning significantly increases the acidity of the alpha-hydrogens, making them susceptible to removal by a moderately strong base. chemistnotes.com

The second key feature is the benzyloxymethyl group (-CH2OCH2C6H5) attached to this central carbon. This group contains a benzyl ether moiety. In organic synthesis, benzyl ethers are frequently employed as protecting groups for alcohols. organic-chemistry.org They are known for their stability across a wide range of reaction conditions, yet they can be selectively removed when needed, typically through catalytic hydrogenation. organic-chemistry.org In this compound, the benzyl group effectively protects a hydroxymethyl unit, which can be revealed later in a synthetic sequence.

| Identifier | Value |

|---|---|

| IUPAC Name | diethyl 2-[(phenylmethoxy)methyl]propanedioate chemspider.com |

| Molecular Formula | C15H20O5 nih.gov |

| Molecular Weight | 280.32 g/mol nih.govchemicalbook.com |

| CAS Number | 5774-69-6 chemspider.comchemicalbook.com |

| Boiling Point | 120-125 °C at 0.01 Torr chemicalbook.comchemicalbook.com |

Significance as a Versatile Synthetic Intermediate in Carbon-Carbon Bond Formation

The primary significance of this compound lies in its role as a versatile intermediate for constructing new carbon-carbon bonds. patsnap.com This reactivity is a direct consequence of the acidic proton on the central carbon atom of the malonate framework. The malonic ester synthesis is a classic method where diethyl malonate or its derivatives are used to form substituted acetic acids. wikipedia.org

The synthetic utility follows a well-defined sequence. First, the compound is treated with a suitable base, such as sodium ethoxide, which deprotonates the alpha-carbon to generate a resonance-stabilized carbanion, known as an enolate. organicchemistrytutor.comopenochem.org This enolate is a potent nucleophile. In the second step, the nucleophilic enolate attacks an electrophilic substrate, typically an alkyl halide, in a nucleophilic substitution (SN2) reaction. openochem.org This step forges a new carbon-carbon bond, attaching the alkyl group to the central carbon of the malonate derivative.

This two-step process allows for the controlled elongation of carbon chains. myskinrecipes.com The resulting product, a more complex substituted malonate ester, can then undergo further transformations. A common subsequent step involves the hydrolysis of the ester groups to carboxylic acids, followed by heating to induce decarboxylation, ultimately yielding a carboxylic acid with a newly introduced R group. organicchemistrytutor.comopenochem.org This versatility makes this compound a valuable tool for building molecular complexity from simpler precursors.

| Step | Description | General Reaction |

|---|---|---|

| 1 | Enolate Formation: The acidic α-proton is removed by a base (e.g., Sodium Ethoxide, NaOEt) to form a nucleophilic enolate. | BnOCH₂CH(COOEt)₂ + NaOEt → [BnOCH₂C(COOEt)₂]⁻Na⁺ + EtOH |

| 2 | Alkylation: The enolate attacks an electrophile (e.g., an alkyl halide, R-X) via an SN2 reaction to form a new C-C bond. | [BnOCH₂C(COOEt)₂]⁻Na⁺ + R-X → BnOCH₂CR(COOEt)₂ + NaX |

| 3 | (Optional) Hydrolysis & Decarboxylation: The resulting diester is treated with acid and heat (H₃O⁺, Δ) to hydrolyze the esters and remove one carboxyl group as CO₂, yielding a substituted carboxylic acid. | BnOCH₂CR(COOEt)₂ → BnOCH₂CHR(COOH) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

diethyl 2-(phenylmethoxymethyl)propanedioate |

InChI |

InChI=1S/C15H20O5/c1-3-19-14(16)13(15(17)20-4-2)11-18-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |

InChI Key |

XLEFHAFBKIOCSH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COCC1=CC=CC=C1)C(=O)OCC |

Origin of Product |

United States |

Retrosynthetic Analysis and Precursor Chemistry for Diethyl 2 Benzyloxy Methyl Malonate

Diethyl Malonate as a Key Building Block

Diethyl malonate, the diethyl ester of malonic acid, is a cornerstone reagent in organic synthesis, prized for its role in forming carbon-carbon bonds. fiveable.mechemicalbook.com Its utility stems directly from the unique chemical environment of its central methylene (B1212753) group. chemicalbook.com

The Active Methylene Group and its Acidity

The methylene group (-CH2-) positioned between the two carbonyl groups of the esters in diethyl malonate is known as an "active methylene" group. shivajicollege.ac.in The hydrogen atoms attached to this carbon are significantly more acidic than typical methylene hydrogens. wikipedia.org This increased acidity is due to two primary factors:

Inductive Effect: The two adjacent electron-withdrawing ester groups pull electron density away from the central carbon, weakening the C-H bonds. shivajicollege.ac.in

Resonance Stabilization: Upon deprotonation by a base, the resulting carbanion, or enolate, is highly stabilized by resonance. The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. wikipedia.orgjove.com

This dual effect results in a pKa value for diethyl malonate that is unusually low for a C-H bond, making it readily accessible for deprotonation by common bases like sodium ethoxide. libretexts.orglibretexts.orgpressbooks.pub

| Compound | Functional Group | Approximate pKa | Reason for Acidity |

|---|---|---|---|

| Diethyl Malonate | Active Methylene (Ester-CH2-Ester) | 13 libretexts.orgpressbooks.pub | Inductive effect and resonance stabilization of the conjugate base (enolate). shivajicollege.ac.inwikipedia.org |

| Acetone | α-Hydrogen to Ketone | ~20 | Resonance stabilization of the enolate. |

| Ethane | Alkyl C-H | ~50 | No significant stabilizing factors. |

Synthon Equivalents in Organic Synthesis

Enolate Formation: Deprotonation of diethyl malonate with a suitable base (e.g., sodium ethoxide) generates a nucleophilic enolate. organicchemistrytutor.com

Alkylation: The enolate reacts with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. fiveable.mejove.com

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the dialkyl malonate intermediate yields a malonic acid derivative, which, upon heating, readily loses carbon dioxide (decarboxylates) to afford a substituted carboxylic acid. askthenerd.com

This sequence effectively allows for the conversion of an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH2COOH). libretexts.org

Benzyl (B1604629) Halides and Related Benzylic Electrophiles

Benzyl halides, such as benzyl bromide and benzyl chloride, are highly effective electrophiles in nucleophilic substitution reactions. fiveable.mersc.orgorganic-chemistry.org Their enhanced reactivity is attributed to the structure of the benzyl group, which consists of a benzene (B151609) ring attached to a CH2 group. wikipedia.org

During an SN2 reaction with a nucleophile like the diethyl malonate enolate, the transition state is stabilized by the adjacent phenyl ring. In SN1-type processes, the resulting benzylic carbocation intermediate is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. fiveable.me This inherent stability makes benzyl halides excellent substrates for reactions that form C-C bonds. pressbooks.pubfiveable.me For instance, the reaction of diethyl malonate's enolate with benzyl bromide is a classic example of malonic ester synthesis, yielding diethyl benzylmalonate after the alkylation step. askthenerd.comorgsyn.org

| Electrophile | Formula | Key Characteristics |

|---|---|---|

| Benzyl Bromide | C6H5CH2Br | Highly reactive alkylating agent, often used for benzylation. wikipedia.org Strong lachrymator. wikipedia.org |

| Benzyl Chloride | C6H5CH2Cl | Less reactive but more economical than benzyl bromide. wikipedia.org Used widely in introducing benzyl groups. |

| Benzyl Iodide | C6H5CH2I | More reactive than the bromide or chloride; often generated in situ from a benzyl halide and an iodide salt to accelerate the reaction. wikipedia.org |

Strategic Application of the Benzyloxy Moiety as a Protecting Group

The benzyl group (Bn), often introduced via a benzyl halide, is one of the most common and robust protecting groups for alcohols in multistep organic synthesis. acs.orguwindsor.cajkchemical.com It forms a benzyl ether, which is stable under a wide range of reaction conditions, including strongly basic, nucleophilic, and mildly acidic environments where other protecting groups might fail. uwindsor.caorganic-chemistry.org

The installation of a benzyl protecting group is typically achieved through a Williamson ether synthesis, where an alkoxide reacts with benzyl bromide or benzyl chloride in an SN2 reaction. jkchemical.comorganic-chemistry.orghighfine.com

The primary advantage of the benzyl ether protecting group is the variety of mild conditions under which it can be removed (deprotection). acs.org This orthogonality is crucial in complex syntheses. Common deprotection methods include:

Catalytic Hydrogenolysis: This is the most common method, involving hydrogen gas (H2) and a palladium-on-carbon catalyst (Pd/C). organic-chemistry.orgjk-sci.com The reaction is clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (B1221849) (Birch reduction) can also cleave benzyl ethers. uwindsor.ca

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are cleaved selectively in the presence of simple benzyl ethers. nih.gov

Strong Acid Cleavage: While stable to mild acid, benzyl ethers can be cleaved by strong Lewis or Brønsted acids, though this method is less common due to its harshness. organic-chemistry.org

Advanced Synthetic Methodologies for Diethyl 2 Benzyloxy Methyl Malonate

Alkylation of Diethyl Malonate: Foundational Approaches

The alkylation of diethyl malonate serves as a cornerstone for the synthesis of a wide array of substituted malonic esters, including Diethyl 2-((benzyloxy)methyl)malonate. This approach leverages the acidity of the α-hydrogens of diethyl malonate, enabling the formation of a nucleophilic enolate that can react with suitable electrophiles.

Classic Malonic Ester Synthesis Protocol

The malonic ester synthesis is a well-established and versatile method for the formation of carbon-carbon bonds. sciencemadness.org It involves the alkylation of a malonate ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. sciencemadness.org For the synthesis of this compound, the initial alkylation step is the key transformation.

The first step in the malonic ester synthesis is the deprotonation of diethyl malonate at the α-carbon to form a resonance-stabilized enolate ion. orgsyn.orgorganic-chemistry.org The hydrogens on the carbon flanked by two carbonyl groups are significantly acidic (pKa ≈ 13 in DMSO) due to the electron-withdrawing nature of the ester groups, which stabilize the resulting conjugate base. sciencemadness.org

Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this purpose. orgsyn.org The ethoxide ion is a strong enough base to quantitatively deprotonate the diethyl malonate. The use of an alkoxide base corresponding to the ester alkyl groups (ethoxide for ethyl esters) is crucial to prevent transesterification, a potential side reaction. orgsyn.orgkhanacademy.org

Reaction Scheme: Enolate Formation

| Reactant | Base | Solvent | Product |

|---|---|---|---|

| Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl malonate enolate |

The generated diethyl malonate enolate is a potent nucleophile that readily participates in bimolecular nucleophilic substitution (SN2) reactions with appropriate electrophiles. orgsyn.orgorganic-chemistry.org For the synthesis of this compound, an electrophile that can introduce the benzyloxymethyl group is required. While benzyl (B1604629) halides like benzyl bromide or benzyl chloride are common alkylating agents in malonic ester synthesis, the direct introduction of a benzyloxymethyl group requires a reagent such as benzyl chloromethyl ether. chemicalbook.combyjus.com

The enolate attacks the electrophilic carbon of the benzylating agent, displacing the halide leaving group and forming a new carbon-carbon bond. This results in the formation of the desired this compound. The reaction is typically carried out in the same solvent as the enolate formation, such as ethanol.

Reaction Parameters for Nucleophilic Substitution

| Nucleophile | Electrophile | Reaction Type | Product |

|---|---|---|---|

| Diethyl malonate enolate | Benzyl chloromethyl ether | SN2 | This compound |

Considerations for Mono- vs. Di-alkylation Control

A significant challenge in the alkylation of diethyl malonate is the potential for di-alkylation. khanacademy.org After the first alkylation, the resulting mono-substituted malonic ester still possesses one acidic α-hydrogen. This proton can be removed by any remaining base to form a new enolate, which can then react with another molecule of the alkylating agent to yield a di-substituted product.

Several strategies can be employed to favor mono-alkylation:

Stoichiometry Control: Using a molar equivalent or a slight excess of diethyl malonate relative to the base and the alkylating agent can help ensure that the base is consumed in the formation of the initial enolate, leaving little to deprotonate the mono-alkylated product.

Reaction Conditions: Carefully controlling the reaction temperature and addition rate of the alkylating agent can also influence the product distribution.

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, in combination with microwave irradiation has been shown to promote mono-benzylation of 1,3-dicarbonyl compounds. byjus.com

Emerging and Specialized Synthetic Routes

While the classic malonic ester synthesis remains a primary method, other strategies can be envisioned for the synthesis of this compound, particularly those that offer alternative pathways for the incorporation of the benzyloxy group.

Reductive Etherification Strategies for Benzyloxy Group Incorporation

Reductive etherification is a powerful method for the formation of ethers from alcohols and carbonyl compounds in the presence of a reducing agent. researchgate.net In the context of synthesizing this compound, a plausible, albeit less commonly documented, approach would involve the O-benzylation of a pre-formed hydroxymethyl derivative of diethyl malonate.

This specialized route would likely proceed via a Williamson ether synthesis, a classic method for forming ethers from an alkoxide and an organohalide. byjus.comwikipedia.org The synthesis would first require the preparation of Diethyl 2-(hydroxymethyl)malonate. This can be achieved through the reaction of diethyl malonate with formaldehyde. orgsyn.org

Subsequently, the hydroxyl group of Diethyl 2-(hydroxymethyl)malonate would be deprotonated with a suitable base to form an alkoxide. This alkoxide would then act as a nucleophile, attacking a benzyl halide such as benzyl bromide in an SN2 reaction to form the desired ether, this compound.

Plausible Two-Step Synthesis via Williamson Ether Synthesis Approach

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Hydroxymethylation | Diethyl malonate, Formaldehyde | Base catalyst | Diethyl 2-(hydroxymethyl)malonate |

| 2. O-Benzylation | Diethyl 2-(hydroxymethyl)malonate, Benzyl bromide | Base (e.g., NaH) | This compound |

While direct reductive etherification of a hydroxymethyl malonate with benzaldehyde (B42025) in the presence of a reducing agent is mechanistically conceivable, specific examples for this particular transformation are not prevalent in the literature. The Williamson ether synthesis approach on a hydroxymethylated malonate represents a more established and predictable specialized route.

Metal-Catalyzed Alkylation Methodologies for Malonate Derivatives

Metal-catalyzed reactions offer powerful tools for the formation of carbon-carbon bonds in the synthesis of malonate derivatives. These methods often provide high yields and selectivities under mild reaction conditions.

The molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) has emerged as a significant method for the enantioselective synthesis of chiral molecules. This reaction is particularly useful for creating stereogenic centers with high levels of control. In the context of malonate derivatives, molybdenum catalysts facilitate the reaction between a malonate nucleophile and an allylic electrophile, leading to the formation of a new carbon-carbon bond with high enantioselectivity.

Mechanistic studies have revealed that the Mo-AAA reaction often proceeds through a retention-retention pathway. This is in contrast to the more common inversion-inversion mechanism observed in palladium-catalyzed allylic alkylations. The proposed mechanism involves the coordination of the molybdenum catalyst to the allylic substrate, followed by nucleophilic attack of the malonate. The stereochemical outcome is controlled by the chiral ligand attached to the molybdenum center. A key feature of the molybdenum-catalyzed process is its ability to convert racemic branched substrates into a single enantiomer of the product with high enantiomeric excess (ee) through a dynamic kinetic asymmetric transformation.

Research has demonstrated the effectiveness of molybdenum catalysts in the asymmetric alkylation of dimethyl malonate with various allylic carbonates. The use of chiral ligands, such as those derived from (S,S)-trans-diaminocyclohexane, has been shown to induce high levels of enantioselectivity. nih.gov For instance, the reaction of certain branched racemic carbonates with sodium dimethyl malonate, catalyzed by a molybdenum complex with a specific pyridyl ligand, can yield the branched product with enantiomeric excesses ranging from 97% to over 99%. researchgate.net

| Catalyst/Ligand | Allylic Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Mo(CO)3(EtCN)3 / (S,S)-ligand | Racemic branched carbonate | Sodium dimethyl malonate | Toluene (B28343) | RT | >95 | >95 | researchgate.net |

| (Norbornadiene)Mo(CO)4 / Picolinamide ligand | Racemic branched carbonate | Sodium dimethyl malonate | THF | 50 | 94 | High | nih.gov |

| Mo-catalyst / ShabyDACH ligand | Linear, tri-substituted allylic electrophile | Malonate nucleophile | - | - | - | Excellent | chemrxiv.org |

Microwave-Assisted and Flow Chemistry Applications

Modern enabling technologies such as microwave irradiation and continuous flow chemistry have been applied to the synthesis of malonate derivatives to enhance reaction rates, improve yields, and allow for safer and more scalable processes.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the alkylation of diethyl malonate. The application of microwave irradiation can reduce reaction times from hours to minutes while often improving product yields. For instance, the benzylation of diethyl malonate, which traditionally requires prolonged heating, can be achieved in significantly shorter times under microwave conditions. researchgate.net The use of microwave heating in conjunction with phase-transfer catalysis has also been explored, demonstrating a synergistic effect that promotes efficient monoalkylation. researchgate.net

The benefits of microwave-assisted synthesis in the context of preparing malonate derivatives are summarized in the table below. These examples showcase the dramatic reduction in reaction time and often an increase in yield compared to conventional heating methods.

| Reactants | Catalyst/Conditions | Method | Time | Yield (%) | Reference |

| Diethyl malonate, Benzyl chloride | TEBAC, K2CO3 | Microwave | 10 min | 85 (monoalkylated) | researchgate.net |

| Diethyl malonate, Aryl halides | Cu(OTf)2, 2-picolinic acid, Cs2CO3 | Microwave | 30 min | up to 91 | arabjchem.org |

| Isatin, Alkyl halides | K2CO3 or Cs2CO3, DMF or NMP | Microwave | 2 min | High | nih.gov |

Flow chemistry, or continuous flow processing, offers several advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. While specific examples of the synthesis of this compound in continuous flow are not extensively reported, the principles of flow chemistry have been successfully applied to the C-alkylation of enolates, a fundamental step in malonate chemistry.

In a typical flow setup for enolate alkylation, a stream of the enolate, generated by reacting the active methylene (B1212753) compound with a base, is continuously mixed with a stream of the alkylating agent in a reactor coil. The reaction temperature and residence time can be precisely controlled to optimize the reaction and minimize the formation of byproducts. This approach allows for the rapid production of the desired product with high purity. The application of continuous flow has been documented for the synthesis of various diethyl malonate derivatives, demonstrating the feasibility of this technology for producing compounds like this compound.

Mechanistic Investigations of Reactions Involving Diethyl 2 Benzyloxy Methyl Malonate

Elucidation of Alkylation Pathways at the α-Position

Alkylation at the α-position of diethyl 2-((benzyloxy)methyl)malonate is a fundamental carbon-carbon bond-forming reaction. This process involves the generation of a nucleophilic enolate, which then reacts with an electrophile.

Detailed Steps of Enolate Formation and Nucleophilic Attack

The alkylation of this compound proceeds through a two-step mechanism typical of malonic ester synthesis. libretexts.orgjove.com

Enolate Formation: The first step is the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A suitable base, such as sodium ethoxide, abstracts the α-hydrogen to form a resonance-stabilized enolate ion. libretexts.orgresearchgate.netpressbooks.pub The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which increases the stability of the enolate. jove.com The presence of the electron-donating (benzyloxy)methyl group may slightly decrease the acidity of the α-hydrogen compared to unsubstituted diethyl malonate, but it is still readily removed by a strong base.

Nucleophilic Attack: The resulting enolate ion is a potent nucleophile. libretexts.org It reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgpressbooks.pub The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. researchgate.netrsc.org This step is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides over tertiary halides, which are prone to elimination reactions. libretexts.org

Influence of Reaction Conditions (e.g., Base, Solvent, Temperature)

The outcome of the alkylation of this compound is highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly affect the yield and selectivity of the reaction. libretexts.org

Base: The base used for deprotonation must be strong enough to form the enolate quantitatively. Sodium ethoxide in ethanol (B145695) is a commonly used base for this purpose. pressbooks.publibretexts.org The use of a bulky base, such as lithium diisopropylamide (LDA), can favor the formation of the kinetic enolate if there are multiple acidic protons, although in the case of this compound, there is only one type of α-hydrogen to be removed. libretexts.orgudel.edu The strength and steric hindrance of the base can also influence the rate of the reaction and the potential for side reactions.

Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are generally preferred as they can solvate the cation of the base without strongly solvating the enolate anion, thus increasing its nucleophilicity. pressbooks.pubquora.comlibretexts.org Polar protic solvents, like ethanol, can solvate the enolate through hydrogen bonding, which can decrease its reactivity. quora.comquora.com However, ethanol is often used when sodium ethoxide is the base for practical reasons. pressbooks.publibretexts.org

Temperature: The reaction temperature can influence the rate of both enolate formation and alkylation. Lower temperatures are often employed to control the reaction and minimize side reactions, such as multiple alkylations or decomposition. libretexts.org In some cases, controlling the temperature can also influence the regioselectivity of the reaction if there are multiple possible enolates, which is not the case for this compound. For reactions under kinetic control, low temperatures are crucial to prevent the system from reaching thermodynamic equilibrium. libretexts.orglibretexts.org

Interactive Data Table: Influence of Reaction Conditions on Alkylation of Substituted Malonates

| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl (B1604629) Bromide | NaH | THF/DMF | 25 | 85 | Fictional Data |

| Ethyl Iodide | NaOEt | Ethanol | 78 | 75 | Fictional Data |

| Allyl Bromide | K₂CO₃ | Acetone | 56 | 80 | Fictional Data |

| Methyl Iodide | LDA | THF | -78 | 90 | Fictional Data |

Stereochemical Outcomes in Alkylation Reactions

The α-carbon of this compound is prochiral. This means that while the starting material is achiral, the introduction of a new substituent through alkylation creates a new stereocenter. nih.gov Consequently, if the alkylating agent is also prochiral or chiral, the reaction can lead to the formation of diastereomers or enantiomers.

Controlling the stereochemical outcome of these reactions is a significant area of research. One common strategy is the use of a chiral auxiliary. nih.govresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the malonate ester. The steric hindrance and electronic properties of the chiral auxiliary direct the incoming alkyl group to one face of the enolate, leading to the preferential formation of one stereoisomer. After the alkylation reaction, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product.

For example, chiral oxazolidinones have been used as auxiliaries in the alkylation of malonates to achieve high diastereoselectivity. researchgate.net The stereochemical outcome can often be predicted using models such as the Zimmerman-Traxler model for aldol (B89426) reactions, which can be adapted to understand the transition state of the alkylation. harvard.edureddit.com The formation of a chelated intermediate involving the enolate and the metal cation of the base can create a rigid transition state that favors one stereochemical outcome over the other. nih.gov

Interactive Data Table: Enantioselective Alkylation of Prochiral Malonates Using Chiral Auxiliaries

| Chiral Auxiliary | Alkylating Agent | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

| Evans Oxazolidinone | Benzyl Bromide | >95 | >98 | researchgate.net |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various | N/A | up to 96 | rsc.org |

| Imidazolidinone | Various | >98 | N/A | nih.gov |

Transformations and Reactivity of the Malonate Diester Moiety

The diethyl ester groups in this compound are key to its reactivity, allowing for transformations such as hydrolysis and decarboxylation, as well as participating in various condensation reactions.

Mechanisms of Hydrolysis and Decarboxylation

The malonic ester synthesis culminates in the hydrolysis of the ester groups followed by decarboxylation to yield a substituted carboxylic acid. libretexts.orgjove.com

Hydrolysis: The hydrolysis of the diethyl ester can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, an alcohol (ethanol) is eliminated, and a carboxylic acid is formed. This is a reversible process. beilstein-journals.orgbeilstein-journals.orgnih.gov

Base-catalyzed hydrolysis (Saponification): A hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion. The ethoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion as the resulting carboxylate is not electrophilic. An acidic workup is required to protonate the carboxylate and form the final carboxylic acid. nih.govchempedia.info

Decarboxylation: The resulting substituted malonic acid readily undergoes decarboxylation upon heating. stackexchange.comscirp.org The mechanism involves a cyclic, six-membered transition state. The hydroxyl group of one carboxylic acid protonates the carbonyl oxygen of the other, while the carbon-carbon bond between the two carboxyl groups breaks, releasing carbon dioxide and forming an enol. This enol then tautomerizes to the more stable carboxylic acid product. libretexts.orgpressbooks.pub The stability of the cyclic transition state is the reason why this decarboxylation occurs under relatively mild conditions. stackexchange.com

Mechanistic Aspects of Acylation, Aldol, and Michael Addition Reactions

The enolate of this compound can participate in a variety of other carbon-carbon bond-forming reactions.

Acylation: The enolate can react with acylating agents, such as acyl chlorides or anhydrides, to form a β-keto ester. The mechanism is similar to alkylation, with the enolate acting as a nucleophile and attacking the electrophilic carbonyl carbon of the acylating agent. lookchem.com A challenge in this reaction is that the product, a β-dicarbonyl compound, is more acidic than the starting malonate. This can lead to deprotonation of the product by the malonate enolate, halting the reaction. To overcome this, often two equivalents of base are used, or a strong, non-nucleophilic base is employed to ensure complete formation of the enolate. lookchem.com

Aldol Reaction: The enolate of this compound can act as a nucleophile in an aldol addition reaction with aldehydes or ketones. scirp.org The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy ester after protonation. rsc.orgbeilstein-journals.org The stereochemical outcome of the aldol reaction can be controlled by the geometry (E or Z) of the enolate and the reaction conditions, often explained by the Zimmerman-Traxler model which predicts the formation of syn or anti products based on a chair-like transition state. harvard.edureddit.com

Michael Addition: In a Michael or conjugate addition reaction, the enolate of this compound adds to the β-carbon of an α,β-unsaturated carbonyl compound. adichemistry.combyjus.commasterorganicchemistry.com This 1,4-addition is a thermodynamically controlled process and is favored by relatively weak bases and higher temperatures. adichemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of the enolate on the β-carbon of the Michael acceptor, forming a new enolate intermediate which is then protonated to give the final 1,5-dicarbonyl compound. byjus.commasterorganicchemistry.com

Reactivity and Cleavage Mechanisms of the Benzyl Ether Functional Group in this compound

Catalytic Hydrogenation Pathways for Deprotection

Catalytic hydrogenation is a widely employed and generally mild method for the deprotection of benzyl ethers. nacatsoc.org This process involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on a solid support such as carbon (Pd/C).

The efficiency and selectivity of the hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. While pressurized hydrogen gas is common, alternative hydrogen donors can be utilized in a process called catalytic transfer hydrogenation. researchgate.netresearchgate.net For instance, 2-propanol in the presence of palladium on carbon can serve as a hydrogen source for the cleavage of benzyl ethers, offering a potentially more selective and experimentally convenient alternative to using hydrogen gas. researchgate.net Formic acid and its salts are also effective hydrogen donors in palladium-catalyzed transfer hydrogenolysis. researchgate.net

Table 1: Conditions for Catalytic Hydrogenation of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Pressure | Notes |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethyl acetate, Ethanol, Methanol | Room Temperature | 1-4 atm | Standard and widely used conditions. nacatsoc.org |

| Palladium on Carbon (Pd/C) | 2-Propanol | 2-Propanol | Reflux | Atmospheric | Offers greater selectivity in some cases. researchgate.net |

| Palladium on Carbon (Pd/C) | Ammonium (B1175870) Formate (B1220265) | Methanol, Ethanol | Room Temperature to Reflux | Atmospheric | Rapid and efficient transfer hydrogenation. researchgate.net |

The mechanism of catalytic hydrogenation on the palladium surface is complex and involves several steps. Initially, the aromatic ring of the benzyl group coordinates to the palladium surface. This is followed by the oxidative addition of the benzylic C-O bond to the palladium, forming a palladium-benzyl intermediate. Subsequent reaction with adsorbed hydrogen atoms leads to the reductive elimination of toluene (B28343) and the formation of the deprotected alcohol. The malonate moiety itself is generally stable under these conditions, although the choice of catalyst and reaction conditions is crucial to prevent unwanted side reactions, such as the reduction of the ester groups.

Acid-Mediated and Oxidative Cleavage Mechanisms

Beyond catalytic hydrogenation, the benzyl ether in this compound can be cleaved under acidic or oxidative conditions. These methods offer alternative strategies, particularly when other functional groups in the molecule are sensitive to reduction.

Acid-Mediated Cleavage

The cleavage of benzyl ethers with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically proceeds through either an SN1 or SN2 mechanism. The pathway is dependent on the stability of the potential carbocation intermediates. In the case of a benzyl ether, the formation of a relatively stable benzyl carbocation favors an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (the alcohol portion of the ether). Subsequent departure of the alcohol generates the benzyl carbocation, which is then attacked by the halide nucleophile (e.g., Br⁻ or I⁻) to form benzyl halide.

However, a significant consideration for this compound under acidic conditions is the potential for subsequent reactions of the malonic ester moiety. Acid-catalyzed hydrolysis of the diethyl ester groups can occur, leading to the corresponding dicarboxylic acid. Malonic acids are susceptible to decarboxylation upon heating, a reaction that proceeds through a cyclic transition state to yield an enol, which then tautomerizes to the corresponding carboxylic acid. masterorganicchemistry.comstackexchange.commasterorganicchemistry.com Studies on the hydrolysis of structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that vigorous acidic conditions can lead to decarboxylation, yielding the corresponding acetic acid derivative. beilstein-journals.orgbeilstein-journals.org Therefore, controlling the reaction conditions is critical to achieve selective cleavage of the benzyl ether without inducing hydrolysis and decarboxylation of the malonate.

Oxidative Cleavage

Oxidative methods provide another route for the deprotection of benzyl ethers. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.net The reaction is believed to proceed via a hydride transfer mechanism. The benzylic carbon is oxidized by DDQ, leading to the formation of a hemiacetal intermediate, which is then hydrolyzed to the deprotected alcohol and benzaldehyde (B42025).

Recent advancements have shown that the oxidative debenzylation with DDQ can be mediated by visible light, allowing the use of catalytic amounts of DDQ. nih.govchemrxiv.org This method offers a milder alternative to traditional stoichiometric oxidation and is compatible with a wide range of functional groups that might be sensitive to other deprotection conditions. nih.gov The reaction can be performed in solvents like dichloromethane, and the presence of a small amount of water facilitates the hydrolysis of the intermediate. nih.govorgsyn.org The proposed mechanism for the photo-oxidative cleavage involves the excitation of DDQ by visible light, which enhances its oxidizing power. The excited DDQ can then engage in a single-electron transfer (SET) or a hydride abstraction from the benzyl ether, initiating the cleavage process.

Table 2: Reagents for Acid-Mediated and Oxidative Cleavage of Benzyl Ethers

| Cleavage Type | Reagent(s) | Typical Conditions | Proposed Mechanism | Potential Side Reactions |

| Acid-Mediated | HBr, HI | Acetic acid, reflux | SN1-like | Ester hydrolysis and decarboxylation. beilstein-journals.orgbeilstein-journals.org |

| Oxidative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane, room temperature | Hydride transfer | Over-oxidation if other sensitive groups are present. |

| Photo-oxidative | DDQ (catalytic), Visible light (e.g., 525 nm) | Dichloromethane, water, room temperature | Photo-induced electron transfer or hydride abstraction | Side reactions are generally minimal under optimized conditions. nih.gov |

Chemical Reactivity and Transformations of Diethyl 2 Benzyloxy Methyl Malonate

Derivatizations of the Ester Functionalities

The two ethyl ester groups of diethyl 2-((benzyloxy)methyl)malonate can undergo a variety of classical ester transformations.

Transesterification: This reaction involves the exchange of the ethyl groups of the ester with another alcohol moiety. The process is typically catalyzed by either an acid or a base. Studies on the transesterification of diethyl malonate with benzyl (B1604629) alcohol have shown that solid acid catalysts, such as modified zirconia and ceria, are highly effective. researchgate.net These heterogeneous catalysts facilitate the reaction under optimized conditions of temperature and reactant molar ratios, allowing for the synthesis of different malonic esters, such as dibenzyl malonate. researchgate.net High yields can be achieved, and the catalysts are often reusable.

Ester Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). masterorganicchemistry.comchempedia.info This transforms the diester into 2-((benzyloxy)methyl)malonic acid. However, substituted malonic acids are β-dicarboxylic acids, which are often thermally unstable. beilstein-journals.org Vigorous hydrolysis, particularly under acidic conditions with heating, frequently leads to subsequent decarboxylation (loss of CO₂), yielding a substituted acetic acid. masterorganicchemistry.combeilstein-journals.orgnih.gov Studies on similarly structured compounds have shown that harsh hydrolysis conditions can lead directly to the decarboxylated product in good yield, bypassing the isolation of the intermediate malonic acid. beilstein-journals.orgnih.gov

Amidation: this compound can react with primary or secondary amines to form the corresponding diamides. This transformation typically requires more forcing conditions, such as heating, compared to the reaction of more reactive acylating agents like acid chlorides. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol (B145695).

Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols. masterorganicchemistry.com The reaction of this compound with LiAlH₄ would reduce both ester functionalities to yield 2-((benzyloxy)methyl)propane-1,3-diol.

Reactions Involving the Benzyloxy Moiety

The benzyloxy group (–OCH₂Ph) is a common protecting group for alcohols in organic synthesis due to its relative stability to a wide range of reaction conditions and its ease of removal. The primary reaction involving this moiety is its cleavage to unmask the hydroxyl group.

The most common method for debenzylation is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzyl C-O bond (hydrogenolysis), converting the benzyloxy group into a hydroxyl group and producing toluene (B28343) as a byproduct. In the case of this compound, this deprotection step would yield diethyl 2-(hydroxymethyl)malonate. This transformation is clean, high-yielding, and a cornerstone of protecting group chemistry.

Selective Deprotection Strategies

The benzyl group is a widely used protecting group for alcohols in organic synthesis due to its general stability and the variety of methods available for its selective removal. In the context of this compound, the cleavage of the benzyl ether bond liberates the corresponding alcohol, Diethyl 2-(hydroxymethyl)malonate. The choice of deprotection strategy is crucial to ensure compatibility with other functional groups within a molecule.

Key strategies for the debenzylation of benzyl ethers, applicable to the target compound, include catalytic hydrogenolysis, oxidative cleavage, and acid-mediated cleavage.

Catalytic Hydrogenolysis: This is the most common and often preferred method for benzyl ether deprotection. organic-chemistry.orgacsgcipr.org The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). jk-sci.com The process is efficient and clean, yielding the desired alcohol and toluene as the only byproduct. organic-chemistry.org An alternative to using hydrogen gas is catalytic transfer hydrogenolysis, which employs a hydrogen donor molecule such as formic acid, ammonium (B1175870) formate (B1220265), or 1,4-cyclohexadiene. jk-sci.commdma.ch This approach can be advantageous as it avoids the need for specialized high-pressure hydrogenation equipment. mdma.ch The selectivity of the reaction can be influenced by the choice of catalyst and solvent; for instance, certain catalysts can selectively cleave phenolic benzyl ethers in the presence of aliphatic ones. jk-sci.com

Oxidative Cleavage: Benzyl ethers can be deprotected under oxidative conditions, which can be useful when other reducible functional groups are present. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this transformation, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers. organic-chemistry.org For simple benzyl ethers, the reaction can be facilitated by photoirradiation. nih.gov It is important to note that oxidative conditions can sometimes lead to the formation of a benzoate (B1203000) ester as a byproduct. nih.gov

Acid-Mediated Cleavage: The use of strong Brønsted or Lewis acids can also effect the cleavage of benzyl ethers. organic-chemistry.org However, this method is generally limited to substrates that lack other acid-sensitive functional groups. organic-chemistry.org Reagents such as magnesium iodide have been shown to be effective for the debenzylation of certain aryl ethers under solvent-free conditions. rsc.org

The following table summarizes common methods for benzyl ether deprotection.

| Deprotection Method | Reagents & Conditions | Products | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like EtOH, MeOH, or THF. jk-sci.com | Alcohol, Toluene. jk-sci.com | Highly efficient and clean; widely used. |

| Transfer Hydrogenolysis | Ammonium formate or 1,4-cyclohexadiene, Pd/C. jk-sci.commdma.ch | Alcohol, Toluene. jk-sci.com | Avoids the use of flammable H₂ gas. |

| Oxidative Cleavage | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgcdnsciencepub.com | Alcohol, Benzaldehyde (B42025) derivative. | Useful for substrates sensitive to reduction. |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃). organic-chemistry.org | Alcohol, Benzyl halide. | Limited by substrate acid sensitivity. |

Functional Group Interconversions of the Benzylic Unit

The benzylic position of the benzyloxy group (the CH₂ group attached to both the phenyl ring and the ether oxygen) is susceptible to various chemical transformations, primarily oxidation. smolecule.com This reactivity allows for the conversion of the benzyloxymethyl unit into other valuable functional groups without removing the entire benzyl fragment.

Oxidation to Benzoate Esters: A significant transformation is the direct oxidation of the benzylic C-H bonds of the ether to form a benzoate ester. organic-chemistry.org This converts the benzyloxymethyl group into a benzoyloxymethyl group. This transformation essentially treats the benzyl ether as a latent ester functionality, which can be subsequently removed by hydrolysis. siu.edu Several reagents can accomplish this oxidation:

N-Bromosuccinimide (NBS): Depending on the reaction conditions and the equivalents of NBS used, benzyl ethers can be selectively oxidized to either the corresponding aldehyde or the ester. nih.gov

Hypervalent Iodine Reagents: Reagents derived from o-iodoxybenzoic acid (IBX) have been shown to directly oxidize benzyl ethers to benzoate esters. siu.edu

Metal-Catalyzed Oxidation: Catalytic systems, such as those using copper in combination with an oxidant like tert-butyl hydroperoxide (TBHP), can efficiently convert benzyl ethers to esters, sometimes at room temperature. rsc.orgrsc.org

Oxidation to Aldehydes/Ketones: The oxidation of benzylic methylene (B1212753) groups to the corresponding carbonyls is a fundamental C-H functionalization reaction. mdpi.com While the direct oxidation of the benzyloxy group in this compound would lead to an ester, related transformations on other benzylic ethers can yield aldehydes or ketones. cdnsciencepub.com For example, oxidation with DDQ can produce carbonyl compounds and the corresponding alcohol. cdnsciencepub.com

Other Benzylic Functionalizations: Modern synthetic methods have expanded the scope of benzylic C-H functionalization. researchgate.net Photo-mediated reactions, for instance, can generate mesyloxy radicals capable of abstracting a hydrogen atom from the benzylic position. rsc.org The resulting benzylic radical can then be oxidized to a carbocation and trapped by a nucleophile, leading to new functional groups at the benzylic position. rsc.org

The table below outlines key functional group interconversions involving the benzylic unit.

| Transformation | Reagents & Conditions | Resulting Functional Group |

| Oxidation to Ester | N-Bromosuccinimide (NBS) (2 equiv.). nih.gov | Benzoyloxymethyl |

| Oxidation to Ester | Hypervalent iodine reagents (e.g., mIBX). siu.edu | Benzoyloxymethyl |

| Oxidation to Ester | Cu₂O/C₃N₄, TBHP, O₂. rsc.orgrsc.org | Benzoyloxymethyl |

| Oxidative Cleavage | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). cdnsciencepub.com | Hydroxymethyl (after cleavage) |

Applications of Diethyl 2 Benzyloxy Methyl Malonate in Complex Molecule Synthesis

Strategic Building Block for Substituted Carboxylic Acids

The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids. This synthetic pathway typically involves three core steps: enolate formation, alkylation, and finally, hydrolysis and decarboxylation. researchgate.netaskthenerd.com Diethyl 2-((benzyloxy)methyl)malonate is an ideal substrate for a modified version of this synthesis, enabling the creation of carboxylic acids with a protected β-hydroxyl group.

The process begins with the deprotonation of the α-hydrogen of this compound using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. researchgate.net This enolate is a potent nucleophile that readily reacts with an alkyl halide (R-X) in an SN2 reaction. This alkylation step forges a new carbon-carbon bond at the α-position, yielding a disubstituted malonic ester.

Following alkylation, the resulting diethyl 2-alkyl-2-((benzyloxy)methyl)malonate undergoes hydrolysis, typically under acidic or basic conditions, which converts both ester groups into carboxylic acids. askthenerd.com The product of this step is a substituted malonic acid that possesses a carboxylic acid group beta to a second carbonyl group. This structural arrangement is thermally unstable, and upon gentle heating, the molecule readily undergoes decarboxylation, losing a molecule of carbon dioxide (CO₂). askthenerd.com The final product is a carboxylic acid that incorporates the alkyl group (R) from the alkylating agent and retains the benzyloxymethyl side chain. This side chain can then be carried through further synthetic steps or deprotected via hydrogenolysis to reveal a primary alcohol.

A representative transformation is outlined in the table below:

| Step | Reaction | Description |

| 1 | Enolate Formation | This compound is treated with a base (e.g., Sodium Ethoxide) to form the corresponding enolate. |

| 2 | Alkylation | The enolate reacts with an alkyl halide (e.g., Benzyl (B1604629) bromide) to form a new C-C bond, yielding Diethyl 2-benzyl-2-((benzyloxy)methyl)malonate. |

| 3 | Hydrolysis & Decarboxylation | The disubstituted ester is treated with acid and heat, leading to hydrolysis of the esters and subsequent loss of CO₂ to yield 3-(Benzyloxy)-2-phenylpropanoic acid. |

Intermediate in the Construction of Complex Carbon Skeletons and Chiral Compounds

The structure of this compound makes it an excellent starting point for building complex carbon skeletons and introducing chirality. The single acidic α-hydrogen means that a single alkylation event creates a quaternary carbon center. If the starting material is used in an asymmetric synthesis, this newly formed center can be chiral.

This compound serves as a key intermediate in the chemoenzymatic synthesis of the fungicide (R)-(-)-chlozolinate. Chlozolinate, chemically named ethyl (5R)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate, features a chiral quaternary carbon at the 5-position of the oxazolidine (B1195125) ring. nih.gov In a synthetic approach to this molecule, this compound can be envisioned as the precursor to the chiral center. An asymmetric alkylation of the malonate would establish the required stereochemistry. Subsequent chemical transformations would then be employed to modify the functional groups and construct the heterocyclic ring system of the final product. The benzyloxymethyl group acts as a masked hydroxymethyl group, a crucial structural element for the target molecule.

The use of chiral auxiliaries or phase-transfer catalysts in the alkylation step allows for the diastereoselective or enantioselective introduction of a second substituent on the α-carbon, providing access to optically active building blocks that are essential for the total synthesis of complex natural products and pharmaceuticals. rsc.orggoogle.com

Utility in Cyclocondensation Reactions for Heterocyclic Ring Systems

2-substituted diethyl malonates are well-established substrates for cyclocondensation reactions with 1,3-dinucleophiles to generate six-membered heterocyclic rings. orgsyn.orgnih.gov this compound fits this substrate class perfectly, enabling the synthesis of heterocycles bearing a benzyloxymethyl substituent.

A prime example of this utility is in the synthesis of barbituric acid derivatives. The classical synthesis of barbituric acid involves the condensation of diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide. orgsyn.orgcutm.ac.in When this compound is used in place of unsubstituted diethyl malonate, the reaction proceeds analogously. The base facilitates the condensation between the malonate's ester groups and the amine groups of urea, leading to the formation of a cyclic ureide. The product of this reaction is 5-((benzyloxy)methyl)barbituric acid. This reaction provides a direct route to functionalized pyrimidine-2,4,6-triones, which are core structures in many pharmaceutically active compounds.

The general reaction is detailed below:

| Reactant 1 | Reactant 2 | Reagent | Product | Heterocyclic System |

| This compound | Urea | Sodium Ethoxide | 5-((Benzyloxy)methyl)barbituric acid | Barbiturate (Pyrimidine-2,4,6-trione) |

| This compound | 2-Aminopyridine (B139424) | Heat/Base | 3-((Benzyloxy)methyl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione | Pyrido[1,2-a]pyrimidine |

This reactivity extends to other 1,3-dinucleophiles as well. For instance, reaction with 2-aminopyridine can yield substituted pyrido[1,2-a]pyrimidines, further demonstrating the compound's value in constructing a diverse range of heterocyclic systems. nih.gov

Role in Multi-Step Organic Synthesis Schemes

The true utility of this compound is realized in multi-step synthesis, where its various reactive sites can be addressed sequentially to build molecular complexity. Its role as a protected, functionalized building block allows chemists to execute a synthetic plan without interference from a free hydroxyl group.

A hypothetical multi-step synthesis could commence with the alkylation of this compound to install a desired side chain, as described in section 6.1. This step builds a key portion of the carbon skeleton. Following this, the resulting disubstituted malonate could be subjected to a cyclocondensation reaction, for example with urea, as detailed in section 6.3. This would form a complex heterocyclic product, such as 5-alkyl-5-((benzyloxy)methyl)barbituric acid, in just two steps from the initial malonate.

The synthesis could be extended further. For instance, the benzyl protecting group on the heterocyclic product could be removed through catalytic hydrogenation to unmask the primary alcohol. This newly revealed hydroxyl group could then be oxidized to an aldehyde or carboxylic acid, or used as a handle for further coupling reactions, adding another layer of complexity to the molecule. This strategic, step-wise approach, beginning with a versatile and pre-functionalized starting material like this compound, is fundamental to the efficient construction of complex target molecules.

Advanced Analytical and Computational Studies

Spectroscopic Techniques for Elucidating Structural Features and Reactivity

Spectroscopic methods are fundamental in confirming the identity and purity of Diethyl 2-((benzyloxy)methyl)malonate, as well as in probing its electronic and structural characteristics. High-resolution NMR and mass spectrometry, in particular, offer a wealth of information.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide primary evidence for its structure. A related compound, diethyl 2-benzyloxy-2-methylmalonate, shows characteristic ¹H NMR signals that can be used for comparative purposes: a triplet around δ 1.29 for the methyl protons of the ethyl groups, a multiplet between δ 4.15-4.19 for the methylene (B1212753) protons of the ethyl groups, a singlet at δ 4.58 for the benzylic methylene protons, and a multiplet in the aromatic region (δ 7.29-7.47). chegg.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), offer deeper insights into the molecular connectivity. wikipedia.orgslideshare.net A COSY spectrum would reveal correlations between protons that are coupled to each other, for instance, the triplet and quartet of the ethyl groups in this compound. mnstate.eduyoutube.com HSQC experiments establish correlations between protons and their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum. wikipedia.org

Variable-temperature (VT) NMR studies can provide information on conformational dynamics, such as restricted rotation around single bonds. researchgate.netmdpi.com For this compound, VT NMR could be employed to study the rotation around the C-C and C-O bonds, potentially revealing the presence of different conformers at low temperatures. mdpi.com As the temperature increases, the rate of interchange between conformers might increase, leading to the coalescence of distinct signals observed at lower temperatures. researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted Diethyl Malonate Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | 1.29 | Triplet | 6H |

| Ethyl -CH₂- | 4.15-4.19 | Multiplet | 4H |

| Benzyl (B1604629) -CH₂- | 4.58 | Singlet | 2H |

| Aromatic -CH | 7.29-7.47 | Multiplet | 5H |

Data is for the related compound diethyl 2-benzyloxy-2-methylmalonate and serves as an illustrative example. chegg.com

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. semanticscholar.org In electron ionization (EI) mass spectrometry, substituted diethyl malonates exhibit characteristic fragmentation pathways. mdpi.com

A prominent fragmentation for many 2-substituted diethyl malonate derivatives is the loss of the diethyl malonate moiety or related fragments. mdpi.com For aryl-substituted malonates, the molecular ion peak is often intense. A key fragmentation is the loss of the diethyl malonate group (M-159), which can often result in the base peak. mdpi.com Other common fragmentations include the loss of an ethoxy group (-OEt, M-45) and an ethyl group (-CH₂CH₃, M-29). mdpi.com The specific substituents on the malonate structure significantly influence the fragmentation pattern, sometimes creating a "fingerprint" pattern that is highly characteristic of the molecule. mdpi.com For instance, the presence of a benzyl group can lead to the formation of the tropylium (B1234903) ion at m/z 91. mdpi.com

Table 2: Common Mass Spectral Fragments for Substituted Diethyl Malonates

| Fragment Lost | Mass (amu) | Resulting Ion |

|---|---|---|

| Ethyl group | 29 | [M-29]⁺ |

| Ethoxy group | 45 | [M-45]⁺ |

| Diethyl malonate moiety | 159 | [M-159]⁺ |

Based on general fragmentation patterns observed for this class of compounds. mdpi.com

X-ray Crystallographic Investigations of this compound Derivatives

For example, the crystal structure of diethyl 2-(2-nitrobenzylidene)malonate shows that the ethoxycarbonyl groups can adopt extended conformations. researchgate.netresearchgate.net In the solid state, molecules of substituted malonates can be linked by intermolecular interactions such as C-H···O hydrogen bonds, forming dimers or one-dimensional chains. researchgate.netresearchgate.net The conformation of the substituents and the packing of the molecules in the crystal lattice are influenced by steric and electronic effects. The analysis of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate revealed that one ester group is nearly coplanar with the isobenzofuran (B1246724) unit, while the other is perpendicular to it, likely due to delocalization effects. nih.gov Such studies on related compounds provide a strong basis for predicting the likely solid-state conformation and packing of this compound.

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into reaction mechanisms, transition states, and molecular properties that can be difficult to observe directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. DFT calculations can be employed to model the reaction pathways of reactions involving this compound, such as its synthesis via the malonic ester synthesis. openochem.orgjove.commasterorganicchemistry.com

These calculations can determine the geometries and energies of reactants, intermediates, transition states, and products. pku.edu.cn For instance, in the alkylation step of the malonic ester synthesis, DFT could be used to model the enolate intermediate and the transition state of the Sₙ2 reaction with an alkyl halide. openochem.orgmasterorganicchemistry.com The calculated activation energies can provide insights into the reaction kinetics and selectivity. Furthermore, DFT can be used to study the decarboxylation step that often follows hydrolysis of the malonic ester, elucidating the cyclic six-membered transition state involved in the loss of CO₂. jove.comorganicchemistrytutor.com

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational landscape of flexible molecules like this compound in solution. nih.gov

By simulating the motion of the atoms over time, MD can explore the different accessible conformations and their relative populations. openochem.orglibretexts.org This is particularly useful for understanding the dynamic behavior that is averaged out in many experimental techniques. For this compound, MD simulations could be used to investigate the rotational barriers around the various single bonds and to identify the most stable conformers in different solvents. youtube.com Additionally, these simulations can shed light on intermolecular interactions, such as hydrogen bonding with solvent molecules, which can influence the reactivity and properties of the compound.

Current Research Landscape and Future Directions in Diethyl 2 Benzyloxy Methyl Malonate Chemistry

Development of Novel Catalytic Methodologies for Enhanced Synthesis and Selectivity

The synthesis of substituted malonic esters is a cornerstone of modern organic chemistry. While classical approaches often rely on stoichiometric bases, recent research has emphasized the development of catalytic methods to improve efficiency, selectivity, and sustainability. In the context of diethyl 2-((benzyloxy)methyl)malonate, research into novel catalytic methodologies is an active area of investigation.

One established method for the synthesis of similar α-substituted malonates involves the use of a strong base like sodium hydride to deprotonate the parent diethyl malonate, followed by alkylation. For instance, the synthesis of Diethyl 2-benzyloxymethyl-2-cyclohexylmalonate is achieved by reacting diethyl cyclohexylmalonate with sodium hydride, followed by the addition of benzyl (B1604629) chloromethyl ether. prepchem.com This approach, while effective, necessitates stoichiometric amounts of a hazardous reagent and lacks the elegance of a catalytic process.

Current research efforts are geared towards replacing such stoichiometric reagents with catalytic systems. For the broader family of diethyl malonate derivatives, various catalytic methods have been explored. These include:

Phase-Transfer Catalysis: This technique has been successfully employed for the alkylation of malonates, offering milder reaction conditions and avoiding the need for strong, anhydrous bases.

Transition Metal Catalysis: Palladium and copper catalysts, for example, have been utilized for the α-arylation of diethyl malonate, demonstrating the potential for forming carbon-carbon bonds under catalytic conditions. A microwave-assisted protocol using Cu(OTf)2 has been shown to be effective for the coupling of aryl halides with diethyl malonate. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For the synthesis of diethyl malonate itself from ethyl chloroacetate, carbon monoxide, and ethanol (B145695), various metal complexes have been patented as catalysts. google.com

While these catalytic methods have been predominantly applied to other diethyl malonate derivatives, their extension to the specific synthesis of this compound represents a promising future direction. The development of a catalytic system that can efficiently mediate the introduction of the benzyloxymethyl group would be a significant advancement, offering a more sustainable and atom-economical route to this valuable synthetic intermediate.

A related area of interest is the catalytic transesterification of diethyl malonate. Studies using modified zirconia catalysts for the reaction of diethyl malonate with benzyl alcohol have been reported, yielding dibenzyl malonate and benzyl ethyl malonate. researchgate.net Although this particular reaction does not produce the target molecule, it highlights the potential of solid acid catalysts in activating malonate esters for further transformations.

| Catalyst Type | Application to Malonates | Potential for this compound Synthesis |

| Phase-Transfer Catalysts | α-Alkylation | High potential for improved safety and milder conditions. |

| Transition Metal Catalysts | α-Arylation | Applicable for further derivatization of the aromatic ring. |

| Organocatalysts | General malonate synthesis | Potential for novel, metal-free synthetic routes. |

| Solid Acid Catalysts | Transesterification | Could be explored for alternative synthetic strategies. |

Exploration of this compound in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven significant research into asymmetric synthesis. Diethyl malonate and its derivatives are prochiral, making them ideal substrates for the development of stereoselective transformations. The exploration of this compound in asymmetric synthesis is a key area for future research.

Current strategies for the asymmetric synthesis of chiral malonate derivatives largely fall into two categories:

Chiral Auxiliaries: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the malonate substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is created, the auxiliary is removed. Oxazolidinones are a common class of chiral auxiliaries used for the diastereoselective alkylation of malonates. usm.edursc.org

Chiral Catalysis: This more advanced strategy utilizes a chiral catalyst to control the stereoselectivity of the reaction. This can include phase-transfer catalysis with chiral catalysts or catalysis by chiral metal complexes or organocatalysts. For example, the asymmetric Michael addition of diethyl malonate to α,β-unsaturated aldehydes has been achieved using chiral aminocarboxylate catalysts, yielding products with moderate enantiomeric excess. researchgate.net Similarly, enantioselective phase-transfer catalysis has been effectively used for the α-alkylation of other malonate derivatives to generate chiral building blocks with high enantioselectivities. frontiersin.org

While these methods have been successfully applied to a range of malonate derivatives, their specific application to this compound is not yet extensively documented in the literature. This represents a significant opportunity for future research. The development of asymmetric methodologies to access enantiomerically enriched forms of this compound and its derivatives would greatly enhance its utility as a chiral building block in the synthesis of complex, biologically active molecules.

| Asymmetric Strategy | Description | Applicability to this compound |

| Chiral Auxiliaries | Covalent attachment of a chiral directing group. | Highly feasible for diastereoselective alkylation at the α-position. |

| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to shuttle reactants between phases. | Promising for the enantioselective introduction of the (benzyloxy)methyl group. |

| Chiral Organocatalysis | Metal-free catalysis using small chiral organic molecules. | Potential for asymmetric Michael additions and other transformations. |

Integration into Multicomponent and Cascade Reactions for Molecular Complexity

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, efficient step. These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. The integration of this compound into such reaction sequences is a promising avenue for future exploration.

A notable example of a multicomponent reaction involving dialkyl malonates is the phosphine-catalyzed three-component reaction of an aldehyde, an alkyl acrylate, and a dialkyl malonate. mdpi.com This reaction is believed to proceed through a Morita-Baylis-Hillman reaction followed by a Michael addition of the malonate. mdpi.com This methodology provides a straightforward route to highly functionalized molecules. The participation of this compound in this or similar MCRs could provide rapid access to a wide range of complex structures bearing the benzyloxymethyl moiety.

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, also represent a fertile ground for the application of this versatile malonate. The functional groups present in this compound—two esters and a benzyloxy ether—offer multiple points for manipulation within a cascade sequence. For example, after an initial intermolecular reaction, one of the ester groups could participate in an intramolecular cyclization, leading to the formation of heterocyclic structures.

The development of novel MCRs and cascade reactions specifically designed to leverage the unique reactivity of this compound would be a significant contribution to the field of synthetic methodology.

| Reaction Type | Description | Potential of this compound |

| Multicomponent Reactions | Three or more reactants combine in a single step. | Can be used to rapidly build molecular complexity. |

| Cascade Reactions | A series of intramolecular reactions triggered by a single event. | The functional groups can be exploited for sequential transformations. |

Emerging Synthetic Transformations and Derivatizations for Diversification

Beyond its use as a nucleophile in alkylation reactions, this compound can undergo a variety of other synthetic transformations, leading to a diverse range of valuable derivatives. Research into these emerging transformations is crucial for expanding the synthetic utility of this building block.

One important transformation is hydrolysis and decarboxylation . The hydrolysis of the two ester groups, followed by heating, can lead to the formation of 3-(benzyloxy)propanoic acid. The ease of decarboxylation of malonic acids is a well-known synthetic strategy. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under vigorous acidic conditions leads directly to 2-(perfluorophenyl)acetic acid. nih.govbeilstein-journals.org This suggests that this compound could be a useful precursor to the corresponding substituted acetic acid derivative.

Another significant area of derivatization is its use in cyclocondensation reactions . Malonate esters are classical precursors for the synthesis of a wide variety of heterocyclic compounds, such as barbiturates and pyrimidinediones, through condensation with ureas, amidines, and other dinucleophiles. mdpi.com The presence of the benzyloxymethyl substituent could be used to generate novel heterocyclic scaffolds with potential biological activity.

Furthermore, the ester functionalities themselves can be modified. For example, transesterification with other alcohols can provide access to different malonate esters with altered physical and chemical properties. The benzyloxy group can also be cleaved through hydrogenolysis to reveal a hydroxymethyl group, which can then be further functionalized.

Finally, the methylene (B1212753) group of the malonate can be further functionalized. For example, the reaction of diethyl malonate with 2-nitrobenzaldehyde (B1664092) in the presence of a catalyst leads to the formation of diethyl 2-(2-nitrobenzylidene)malonate, demonstrating the potential for condensation reactions at the active methylene position. nih.gov

| Transformation | Description | Potential Products from this compound |

| Hydrolysis & Decarboxylation | Removal of one or both ester groups and the carboxyl group. | 3-(benzyloxy)propanoic acid |

| Cyclocondensation | Reaction with dinucleophiles to form heterocyclic rings. | Substituted barbiturates, pyrimidinediones, etc. |

| Hydrogenolysis | Cleavage of the benzyl ether. | Diethyl 2-(hydroxymethyl)malonate |

| Condensation Reactions | Reaction at the α-carbon with electrophiles. | α-Alkylidene derivatives |

The continued exploration of these and other novel transformations will undoubtedly unlock the full synthetic potential of this compound, solidifying its role as a valuable and versatile building block in organic synthesis.

Q & A

Q. What are the common synthetic routes for Diethyl 2-((benzyloxy)methyl)malonate?

- Methodological Answer : The compound is typically synthesized via alkylation of diethyl malonate. A general approach involves:

Deprotonation : Treat diethyl malonate with a strong base (e.g., NaOEt) to generate the enolate.

Alkylation : React the enolate with a benzyl-protected electrophile, such as (benzyloxy)methyl bromide, under anhydrous conditions.

Workup : Acidic hydrolysis followed by esterification to recover the diethyl ester.

Alternative routes include photo-organocatalyzed enantioselective α-alkylation using 9-amino-9-deoxy-epi-cinchona alkaloids to activate ketones as transient enamines .

Q. How does the alkylation of diethyl malonate proceed in the synthesis of derivatives?

- Methodological Answer : Alkylation exploits the acidic α-protons of diethyl malonate (pKa ~13). Steps include:

Enolate Formation : Use NaOEt or LDA to deprotonate the malonate.

Electrophilic Attack : Introduce an alkyl/aryl halide (e.g., benzyl bromide) to form a new C–C bond.

Sequential Alkylation : Repeat the process for disubstituted derivatives.

Monitoring via TLC or NMR ensures reaction completion. Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry and temperature .

Advanced Research Questions

Q. How can enantioselective α-alkylation be optimized for malonate derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts. For example:

- Photo-organocatalysis : Use 9-amino-9-deoxy-epi-cinchona alkaloids to form transient enamines. Irradiate with visible light to generate radicals, enabling asymmetric C–C bond formation.

- Key Parameters :

- Catalyst loading (5–10 mol%).

- Solvent polarity (e.g., DMF or THF).

- Temperature control (0–25°C) to suppress racemization.

Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. How to address contradictions in reaction yields when using copper-catalyzed vs. traditional alkylation methods?

- Methodological Answer : Discrepancies arise from substrate compatibility and functional group tolerance.

Copper-Catalyzed Arylation (e.g., CuI/2-phenylphenol):

- Advantages : Mild conditions (Cs₂CO₃, 80°C), tolerates electron-rich aryl iodides.

- Limitations : Sensitive to steric hindrance.

Q. Traditional Alkylation :

Q. Designing experiments to study the biological activity of malonate derivatives: What methodologies are robust?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

Functionalization : Modify the benzyloxy or malonate groups (e.g., introduce nitro or trifluoromethyl substituents).

Q. Biological Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition).

- Antimicrobial Activity : MIC tests against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict target binding.

Validate results with dose-response curves and statistical analysis (e.g., IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products